3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a hydroxyanilino group and a methyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 4-hydroxyaniline with 6-methyl-1,2,4-triazine-5-one under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyanilino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyanilino)-1,4-naphthoquinone: Similar in structure but contains a naphthoquinone ring instead of a triazine ring.
N-[3-[4-(4-hydroxyanilino)-6-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide: Contains a pyrrolo[2,3-d]pyrimidine ring and a piperazine group.
Uniqueness
3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific combination of functional groups and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBPYRXYGRFFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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